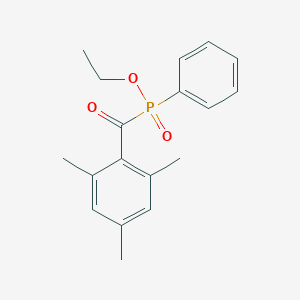

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate

Übersicht

Beschreibung

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is a chemical compound with the molecular formula C18H21O3P . It is a liquid photoinitiator used in low yellowing, low odor formulations, commonly found in screen printing inks, lithographic printing inks, flexo printing inks, photoresists, varnishes, and printing plates . It is also used in 3D printing inks .

Synthesis Analysis

The synthesis of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate involves the reaction of DIETHYL PHENYLPHOSPHONATE and 2,4,6-Trimethylbenzoyl chloride .Molecular Structure Analysis

The molecular structure of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 316.34 .Physical And Chemical Properties Analysis

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is a liquid at 20 degrees Celsius and should be stored under inert gas due to its air sensitivity .Wissenschaftliche Forschungsanwendungen

Digital Light Processing (DLP) in 3D Printing

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPOL) is utilized as a photo-initiator in urethane-acrylate-based photo-inks for DLP 3D printing. This application is crucial for the development of flexible materials. TPOL, in varying concentrations, aids in controlling the layer thickness during the printing process, which is essential for achieving high-quality prints with precise dimensions .

Photopolymerization of Vanillin Derivatives

The compound serves as a photoinitiator in the radical photopolymerization of vanillin derivatives. This process is significant for creating biobased thermoresponsive shape-memory polymers, which have potential applications in smart textiles and biomedical devices .

Development of Flexible Objects via 3D Printing

TPOL’s role in 3D printing extends to the fabrication of several flexible objects. Its effectiveness in the post-curing process helps avoid surface cracks, ensuring the durability and longevity of the printed objects. The thermomechanical properties and layer-by-layer morphology of these objects are also investigated, highlighting TPOL’s impact on the final product’s performance .

Enhancement of 3D Printing Controllability

TPOL, with its high molar extinction coefficient, enhances the controllability of the 3D printing process. This allows for better management of the layer thickness and adherence between layers, which is vital for producing complex and multifunctional 3D objects .

Investigation of Photo-DSC Kinetics

TPOL is used in photo-DSC kinetics investigations to analyze the photo-activity of formulations. This research is essential for understanding the curing dynamics and developing more efficient photo-curable materials .

Wirkmechanismus

Target of Action

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, also known as ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE, is primarily used as a photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (free radicals), which are capable of initiating or catalyzing chemical reactions, typically polymerization .

Mode of Action

Upon exposure to light, the photoinitiator ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE undergoes a photochemical reaction, producing free radicals . These free radicals can then initiate a polymerization reaction, leading to the formation of a polymer .

Biochemical Pathways

The primary biochemical pathway involved in the action of ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE is the free radical polymerization pathway . This pathway involves the conversion of monomers into polymers through a chain-growth polymerization process initiated by the free radicals produced by the photoinitiator .

Result of Action

The primary result of the action of ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE is the formation of polymers from monomers . This is used in various applications, including the production of photopolymers used in bioprinting .

Action Environment

The action of ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE is highly dependent on the presence of light, specifically UV light, which is necessary to initiate the photochemical reaction . The compound should be stored under inert gas at a temperature of 2-8°C . It’s also important to note that the compound is air sensitive .

Safety and Hazards

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and release to the environment . Protective gloves should be worn and contaminated work clothing should not be allowed out of the workplace .

Eigenschaften

IUPAC Name |

[ethoxy(phenyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21O3P/c1-5-21-22(20,16-9-7-6-8-10-16)18(19)17-14(3)11-13(2)12-15(17)4/h6-12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDDERVSCYEKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868808 | |

| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

CAS RN |

84434-11-7 | |

| Record name | Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trimethylbenzoyl phenylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRIMETHYLBENZOYL PHENYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TY9W41AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPO-L) primarily used for in the presented research?

A1: In the provided research papers, TPO-L is primarily utilized as a photoinitiator in the creation of photocurable resins for optical 3D printing [, , , ]. It facilitates the polymerization process when exposed to UV or visible light, leading to the solidification of the resin and the formation of three-dimensional structures.

Q2: How does the structure of TPO-L compare to other photoinitiators used in the research and what are the implications for its performance?

A2: One study [] compared TPO-L to two other photoinitiators: phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). While all three share a similar benzoylphosphine oxide core, they differ in their substituents. These structural variations likely contribute to differences in their photochemical properties, such as their absorption spectra and the efficiency of radical generation upon light exposure, ultimately affecting the curing speed and properties of the final polymers.

Q3: The research mentions "vanillin acrylate-based resins". How does TPO-L contribute to the development of these biobased resins?

A3: TPO-L enables the photopolymerization of vanillin acrylate monomers [, ]. These monomers are derived from vanillin, a natural compound found in vanilla beans, making them a more sustainable alternative to traditional petroleum-based resins. By efficiently initiating the crosslinking of these biobased monomers, TPO-L contributes to the development of environmentally friendly materials for optical 3D printing.

Q4: What analytical techniques were used to study the resins created with TPO-L?

A5: Various analytical techniques were employed to characterize the resins produced using TPO-L. These include real-time photorheometry to monitor the kinetics of photocross-linking [], thermal analysis to determine thermal stability [, ], and mechanical testing to assess properties like rigidity and strength [, ]. These techniques provide valuable insights into the structure-property relationships of the resulting polymers and help optimize the formulation and processing conditions for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)

![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)

![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)